Bisprehomotadalafil

Overview

Description

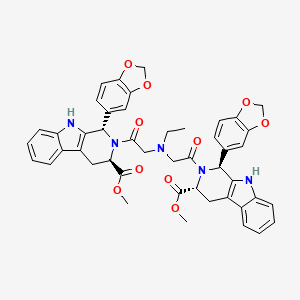

Bisprehomotadalafil is a dimeric analogue of Tadalafil . It has a molecular formula of C46H43N5O10 . It is one of the several dimeric tadalafil analogues that have been synthesized for use as reference standards in the inspection of functional foods, mainly advertised as sexual enhancement products .

Synthesis Analysis

During the synthesis of these dimeric tadalafil analogues, 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) was proven to be the reagent of choice for amide coupling . The trans-isomer structures tentatively assigned for the isolated dimeric tadalafil analogues (this compound and bisprecyclopentyltadalafil) found in dietary supplements are now revised to cis-isomer structures .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 825.8611 . The structure was initially thought to be a trans-isomer, but recent studies have revised this to a cis-isomer .

Scientific Research Applications

Synthesis and Structural Analysis

Bisprehomotadalafil has been synthesized and structurally analyzed as part of research into dimeric tadalafil analogues. These compounds have been used as reference standards in inspecting dietary supplements, particularly those advertised for sexual enhancement. The synthesis process identified 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the reagent of choice for amide coupling, essential in producing these dimeric tadalafil analogues. The research also led to the structural revision of trans-isomer structures initially assigned to this compound, revising them to cis-isomer structures (Mandava et al., 2017).

Exploration of Analogues in Various Fields

While direct studies on this compound are limited, research on various analogues of bisphenol, a related compound, offers insights into the broader applications and effects of such substances. For instance, bisphenol analogues have been studied for their environmental occurrence, human exposure, and toxicity. These studies encompass endocrine-disrupting effects, cytotoxicity, genotoxicity, and neurotoxicity in laboratory studies, shedding light on the impact of bisphenol analogues, which might parallel that of this compound under similar conditions (Chen et al., 2016).

Antibacterial Properties

Research on bis-(imidazolinylindole) derivatives, another class of bis-compounds, revealed potent antibacterial activities against both gram-positive and gram-negative bacteria, including antibiotic-resistant strains. This indicates the potential of bis-compounds, including this compound, in developing new antibacterial agents (Panchal et al., 2009).

Application in Sedation and Anesthesia Monitoring

The use of bispectral index (BIS) monitoring, while not directly related to this compound, illustrates the significance of bis-compounds in medical applications. BIS monitoring has been crucial in anesthesia, indicating its potential relevance in contexts where this compound's effects on the central nervous system might be studied (Johansen, 2006).

Mechanism of Action

Target of Action

Bisprehomotadalafil, also known as trans-Bisprehomotadalafil, is a phosphodiesterase 5 (PDE5) inhibitor . PDE5 is an enzyme that is found in various tissues, most prominently in the corpus cavernosum and pulmonary vasculature. It plays a crucial role in regulating the intracellular concentrations of cyclic guanosine monophosphate (cGMP), which is a cellular signaling molecule .

Mode of Action

As a PDE5 inhibitor, this compound works by blocking the degradation of cGMP by PDE5 . This leads to an increase in cGMP levels, which results in smooth muscle relaxation and increased blood flow . The most common therapeutic effect of this compound is smooth muscle relaxation .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the nitric oxide (NO)-cGMP pathway . In this pathway, NO activates the enzyme guanylate cyclase, which in turn produces cGMP. The cGMP then activates a series of protein kinase-dependent phosphorylations in the smooth muscle cells, eventually resulting in the dephosphorylation of the myosin light chain of the smooth muscle fiber. The subsequent release of calcium ions results in the relaxation of the smooth muscle cells and vasodilation .

Pharmacokinetics

Tadalafil is known to have a longer half-life, which makes it suitable for once-daily dosing

Result of Action

The primary result of this compound’s action is the relaxation of smooth muscle and increased blood flow, particularly in the corpus cavernosum and pulmonary vasculature . This can lead to the resolution of conditions such as erectile dysfunction and pulmonary arterial hypertension .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, particularly nitrates or guanylate cyclase stimulators, can enhance its hypotensive effects . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances in the environment

Biochemical Analysis

Biochemical Properties

Bisprehomotadalafil functions as a PDE5 inhibitor, similar to tadalafil. It interacts with the PDE5 enzyme, inhibiting its activity and leading to increased levels of cyclic guanosine monophosphate (cGMP) in the smooth muscle cells of the corpus cavernosum. This interaction results in vasodilation and increased blood flow . Additionally, this compound may interact with other biomolecules involved in the cGMP pathway, although specific interactions with proteins or other enzymes have not been extensively documented.

Cellular Effects

This compound influences various cellular processes by modulating the levels of cGMP. In smooth muscle cells, it promotes relaxation and vasodilation, which are crucial for its therapeutic effects in erectile dysfunction . The compound may also affect cell signaling pathways related to cGMP, potentially impacting gene expression and cellular metabolism. Detailed studies on its effects on different cell types and cellular processes are limited.

Molecular Mechanism

The primary mechanism of action of this compound involves the inhibition of PDE5, which prevents the breakdown of cGMP. This inhibition leads to the accumulation of cGMP, resulting in the relaxation of smooth muscle cells and increased blood flow . At the molecular level, this compound binds to the active site of PDE5, blocking its enzymatic activity. This binding interaction is crucial for its pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its inhibitory activity over extended periods, although its stability may vary depending on the experimental conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PDE5 and promotes vasodilation without significant adverse effects At higher doses, toxic or adverse effects may be observed, including hypotension and other cardiovascular issues

Metabolic Pathways

This compound is involved in metabolic pathways related to the cGMP signaling cascade. It interacts with enzymes and cofactors that regulate cGMP levels, such as guanylate cyclase and PDE5 . The compound’s effects on metabolic flux and metabolite levels are primarily mediated through its inhibition of PDE5, leading to increased cGMP concentrations. Detailed studies on its metabolic pathways and interactions with other enzymes are necessary to fully understand its biochemical properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through mechanisms similar to those of other PDE5 inhibitors. It may interact with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution within tissues is influenced by factors such as blood flow and tissue permeability. Understanding its transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on PDE5 The compound may also localize to specific cellular compartments or organelles involved in the cGMP signaling pathway

Properties

IUPAC Name |

methyl (1S,3R)-1-(1,3-benzodioxol-5-yl)-2-[2-[[2-[(1S,3R)-1-(1,3-benzodioxol-5-yl)-3-methoxycarbonyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2-oxoethyl]-ethylamino]acetyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H43N5O10/c1-4-49(21-39(52)50-33(45(54)56-2)19-29-27-9-5-7-11-31(27)47-41(29)43(50)25-13-15-35-37(17-25)60-23-58-35)22-40(53)51-34(46(55)57-3)20-30-28-10-6-8-12-32(28)48-42(30)44(51)26-14-16-36-38(18-26)61-24-59-36/h5-18,33-34,43-44,47-48H,4,19-24H2,1-3H3/t33-,34-,43+,44+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPQHEXUZQQJMO-RKTRKJHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC(=O)N1C(CC2=C(C1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6C(CC7=C(C6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC(=O)N1[C@H](CC2=C([C@@H]1C3=CC4=C(C=C3)OCO4)NC5=CC=CC=C25)C(=O)OC)CC(=O)N6[C@H](CC7=C([C@@H]6C8=CC9=C(C=C8)OCO9)NC1=CC=CC=C71)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H43N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

825.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803592-02-0 | |

| Record name | Bisprehomotadalafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1803592020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BISPREHOMOTADALAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FT8JPL34R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

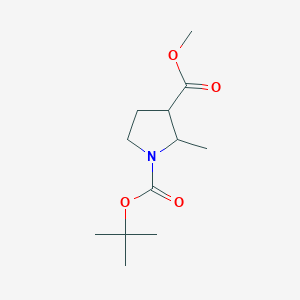

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the implications of finding bisprehomotadalafil in dietary supplements?

A3: The presence of this compound, a synthetic tadalafil analogue, in dietary supplements raises significant public health concerns []. These supplements, often marketed for sexual enhancement, are illegally adulterated with this unapproved pharmaceutical ingredient. This poses a risk to consumers due to potential adverse effects and drug interactions, especially considering the lack of dosage control and transparency in such products.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((6-Fluoro-2,3-dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1381503.png)

![1-{5-[(Propan-2-yloxy)methyl]-1,2,4-oxadiazol-3-yl}ethan-1-amine](/img/structure/B1381504.png)